molecular formula C27H28N8O3 B13743855 1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide CAS No. 21695-94-3

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide

Cat. No.: B13743855
CAS No.: 21695-94-3
M. Wt: 512.6 g/mol
InChI Key: XBDBSZSSAIKKGB-UHFFFAOYSA-N
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Description

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide is a complex organic compound featuring imidazole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide involves multiple steps, typically starting with the preparation of the imidazole rings. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often optimized to include various functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and yield optimization.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include nickel-catalyzed additions, proto-demetallation, and dehydrative cyclization . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways. Imidazole derivatives often act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide include other imidazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical properties compared to other imidazole derivatives.

Properties

CAS No.

21695-94-3

Molecular Formula

C27H28N8O3

Molecular Weight

512.6 g/mol

IUPAC Name

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C27H28N8O3/c1-38-23-15-17(24(36)32-19-2-6-21(7-3-19)34-26-28-10-11-29-26)14-18(16-23)25(37)33-20-4-8-22(9-5-20)35-27-30-12-13-31-27/h2-9,14-16H,10-13H2,1H3,(H,32,36)(H,33,37)(H2,28,29,34)(H2,30,31,35)

InChI Key

XBDBSZSSAIKKGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NCCN3)C(=O)NC4=CC=C(C=C4)NC5=NCCN5

Origin of Product

United States

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